molecular formula C22H19NO4S B1336492 Fmoc-D-3-thienylalanine CAS No. 220497-90-5

Fmoc-D-3-thienylalanine

Cat. No.: B1336492
CAS No.: 220497-90-5
M. Wt: 393.5 g/mol
InChI Key: LSBZJMRHROCYGY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-3-thienylalanine is a useful research compound. Its molecular formula is C22H19NO4S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

FMOC-D-3-THIENYLALANINE, also known as this compound or Fmoc-3-(3-thienyl)-D-alanine, is primarily used as a building block in the synthesis of peptides and proteins . The primary targets of this compound are the amino groups of these peptides and proteins .

Mode of Action

The mode of action of this compound involves the protection of the amino groups during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), a process that protects the amino group from unwanted reactions during the synthesis . The FMOC group is then removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

This compound is involved in the biochemical pathways of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are essential for the structure and function of proteins . The compound’s thienylalanine residue can be incorporated into peptide sequences, offering a versatile platform for the synthesis of complex peptides .

Result of Action

The result of this compound’s action is the successful synthesis of peptides and proteins with the desired sequence and structure . By protecting the amino groups during synthesis, this compound ensures that the peptide bonds are formed correctly, leading to the production of functional peptides and proteins .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the stability of the FMOC group is affected by the pH of the environment, with the group being stable under acidic conditions but labile under basic conditions . Additionally, the temperature and solvent used during peptide synthesis can also impact the efficacy of this compound .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBZJMRHROCYGY-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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